molecular formula C14H17NO2 B2955441 (Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate CAS No. 154594-14-6

(Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate

Cat. No.: B2955441
CAS No.: 154594-14-6
M. Wt: 231.295
InChI Key: LTSBOWBMEAOMDI-UHFFFAOYSA-N
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Description

(Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate is a chemical compound with the molecular formula C14H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate typically involves the condensation of a benzyl-substituted pyrrolidine with an appropriate ester. The reaction conditions often require the use of a base to facilitate the formation of the desired product. For example, the reaction can be carried out in the presence of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base, in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it could inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate: A similar compound without the (Z)-configuration.

    Ethyl 2-(1-benzylpyrrolidin-3-ylidene)acetate: An ethyl ester analog.

    2-(1-Benzylpyrrolidin-3-ylidene)acetic acid: The corresponding carboxylic acid derivative.

Uniqueness

(Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different pharmacological properties compared to its (E)-isomer or other analogs.

Properties

IUPAC Name

methyl (2Z)-2-(1-benzylpyrrolidin-3-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSBOWBMEAOMDI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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